

1-Bromo-2-(trifluoromethoxy)benzene IUPAC name and structure

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Compound of Interest

Compound Name:	1-Bromo-2-(trifluoromethoxy)benzene
Cat. No.:	B1272820

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An In-depth Technical Guide to **1-Bromo-2-(trifluoromethoxy)benzene**

Introduction

1-Bromo-2-(trifluoromethoxy)benzene is a fluorinated organic compound of significant interest to the pharmaceutical, agrochemical, and materials science sectors. Its chemical structure, featuring a bromine atom and a trifluoromethoxy group on a benzene ring, makes it a versatile synthetic intermediate. The trifluoromethoxy (-OCF₃) group is particularly valued in medicinal chemistry for its ability to enhance crucial properties of drug candidates, such as metabolic stability, lipophilicity, and bioavailability.^{[1][2]} This guide provides a comprehensive overview of the IUPAC nomenclature, structure, physicochemical properties, synthesis, and applications of **1-Bromo-2-(trifluoromethoxy)benzene**, tailored for researchers and professionals in drug development and chemical synthesis.

IUPAC Name and Chemical Structure

The systematic IUPAC name for this compound is **1-Bromo-2-(trifluoromethoxy)benzene**.

The structure consists of a benzene ring substituted at position 1 with a bromine atom and at position 2 with a trifluoromethoxy group (-OCF₃).

- Molecular Formula: C₇H₄BrF₃O^[1]

- SMILES String: FC(F)(F)Oc1ccccc1Br
- InChI Key: ITYCJCVRPBLODP-UHFFFAOYSA-N

Physicochemical and Spectroscopic Data

The key physical and chemical properties of **1-Bromo-2-(trifluoromethoxy)benzene** are summarized in the table below. This data is essential for its handling, storage, and application in experimental settings.

Property	Value
CAS Number	64115-88-4 [1]
Molecular Weight	241.01 g/mol [1]
Appearance	Colorless to light yellow clear liquid [1]
Boiling Point	158-160 °C (lit.)
Density	1.62 g/mL at 25 °C (lit.)
Refractive Index	n _{20/D} 1.464 (lit.)
Purity	≥97%
Flash Point	60 °C - closed cup

While specific spectral data sets are not readily available in the search results, typical analytical techniques for characterization would include ¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Experimental Protocols

Synthesis of **1-Bromo-2-(trifluoromethoxy)benzene**

A common synthetic route to halo-substituted trifluoromethoxy benzenes involves the bromination of a trifluoromethoxy-substituted precursor. The following is a representative protocol for the electrophilic bromination of a substituted benzene ring, which can be adapted for the synthesis of **1-Bromo-2-(trifluoromethoxy)benzene** from (trifluoromethoxy)benzene.

Reaction: (Trifluoromethoxy)benzene → **1-Bromo-2-(trifluoromethoxy)benzene**

Materials:

- (Trifluoromethoxy)benzene
- N-Bromosuccinimide (NBS)
- Iron(III) bromide (FeBr_3) or another suitable Lewis acid catalyst
- Anhydrous solvent (e.g., dichloromethane or carbon tetrachloride)
- Sodium sulfite solution (aqueous)
- Sodium bicarbonate solution (aqueous)
- Brine
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add (trifluoromethoxy)benzene and the anhydrous solvent.
- Cool the mixture to 0 °C in an ice bath.
- Add the Lewis acid catalyst (e.g., FeBr_3) portion-wise while stirring.
- Dissolve N-Bromosuccinimide in a minimal amount of the anhydrous solvent and add it to the dropping funnel.
- Add the NBS solution dropwise to the reaction mixture over a period of 1-2 hours, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress using Thin Layer

Chromatography (TLC) or Gas Chromatography (GC).

- Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium sulfite to neutralize any remaining bromine.
- Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by fractional distillation under reduced pressure to yield pure **1-Bromo-2-(trifluoromethoxy)benzene**.

Application in Suzuki Cross-Coupling Reactions

1-Bromo-2-(trifluoromethoxy)benzene is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to form carbon-carbon bonds. This is a foundational method for synthesizing complex molecules in drug discovery.

General Protocol:

- In a reaction vessel, combine **1-Bromo-2-(trifluoromethoxy)benzene** (1.0 eq.), an arylboronic acid (1.1-1.5 eq.), a palladium catalyst such as $\text{Pd}(\text{PPh}_3)_4$ (0.01-0.05 eq.), and a base such as potassium carbonate or cesium carbonate (2.0-3.0 eq.).
- Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
- Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
- Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or GC-MS.
- After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

- Dry the organic phase, concentrate it, and purify the residue by column chromatography on silica gel to obtain the desired biaryl product.

Role in Drug Discovery and Agrochemical Development

The incorporation of the trifluoromethoxy group into organic molecules is a widely used strategy in medicinal chemistry to enhance pharmacological profiles.[3]

- Metabolic Stability: The strong carbon-fluorine bonds in the $-\text{OCF}_3$ group are resistant to metabolic degradation, which can increase the *in vivo* half-life of a drug.[3]
- Lipophilicity: The $-\text{OCF}_3$ group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its bioavailability.[3]
- Binding Affinity: The electronegativity and steric profile of the $-\text{OCF}_3$ group can lead to favorable interactions with biological targets, potentially increasing the potency of a drug candidate.[3]

As a key building block, **1-Bromo-2-(trifluoromethoxy)benzene** allows for the introduction of the 2-(trifluoromethoxy)phenyl moiety into a wide range of molecular scaffolds. This makes it a valuable intermediate in the synthesis of novel pharmaceuticals and advanced agrochemicals like pesticides and herbicides.[1]

Logical Workflow in Drug Discovery

The following diagram illustrates the logical workflow of utilizing **1-Bromo-2-(trifluoromethoxy)benzene** as a starting material in a typical drug discovery pipeline.



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